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n-Cyclohexyl-n'-(propyl)phenyl urea

Soluble Epoxide Hydrolase (sEH) Inhibition Species Selectivity Enzyme Assay

N-Cyclohexyl-N'-(propyl)phenyl urea (syn. 1-cyclohexyl-3-(3-phenylpropyl)urea, PDB ligand ID: CPU) is a disubstituted urea small molecule that functions as a competitive, tight-binding inhibitor of soluble epoxide hydrolase (sEH; EC 3.3.2.10).

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
Cat. No. B10759864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclohexyl-n'-(propyl)phenyl urea
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H2,17,18,19)
InChIKeyHBTZVNKXMFGOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N'-(Propyl)Phenyl Urea: A Defined sEH Inhibitor for Targeted Procurement


N-Cyclohexyl-N'-(propyl)phenyl urea (syn. 1-cyclohexyl-3-(3-phenylpropyl)urea, PDB ligand ID: CPU) is a disubstituted urea small molecule that functions as a competitive, tight-binding inhibitor of soluble epoxide hydrolase (sEH; EC 3.3.2.10) [1]. Unlike broad-spectrum urea derivatives often marketed as mere synthetic intermediates, this specific compound binds directly within the sEH catalytic tunnel, mimicking the epoxide ring-opening transition state [2]. Its structure features a cyclohexyl group on one urea nitrogen and an unsubstituted 3-phenylpropyl chain on the other, yielding a molecular formula of C₁₆H₂₄N₂O and a molecular weight of 260.38 g/mol. Procuring this specific disubstituted urea, rather than a generic N-cyclohexylurea or N-phenylurea, is critical for applications requiring a pharmacologically relevant sEH recognition motif.

Why Generic Urea Derivatives Cannot Substitute for N-Cyclohexyl-N'-(Propyl)Phenyl Urea in sEH-Targeted Workflows


Structural deviations within the disubstituted urea chemotype produce quantifiably divergent sEH inhibition and ADME profiles, even among close-chain analogs [1]. For N-Cyclohexyl-N'-(propyl)phenyl urea, the specific 3-phenylpropyl chain length and N-cyclohexyl substitution are optimal for engaging the large, L-shaped hydrophobic pocket of the sEH active site, a complementarity not maintained by shorter or branched linkers [2]. Generic substitutions—such as using an unsubstituted cyclohexylurea, a 1-phenylpropyl isomer, or introducing ring substituents—alter the binding mode and topological polar surface area, directly leading to measurable differences in inhibitory potency against human versus murine isoforms and predicted CNS penetration [3]. This compound is therefore not an interchangeable urea scaffold; its precise substitution pattern is linked to its unique potency, selectivity window, and binding kinetics, making independent validation of identity and purity essential for reproducible sEH pharmacology.

Quantitative Differentiation of N-Cyclohexyl-N'-(Propyl)Phenyl Urea from Close Structural Analogs


Murine vs. Human sEH Potency: Species-Selectivity Profile Compared to a Direct 3-Chlorophenyl Analog

In a head-to-head dataset from US patent US8815951 using the same recombinant epoxide hydrolase fluorescence-based assay, N-Cyclohexyl-N'-(propyl)phenyl urea demonstrated a distinct species-selectivity profile compared to the 3-chlorophenyl analog 1-(3-Chloro-phenyl)-3-cyclohexyl-urea. The target compound exhibits a clear preference for the murine isoform (IC₅₀ = 40 nM), whereas potency against the human isoform is moderate (IC₅₀ = 290 nM), yielding a human/mouse selectivity ratio of 7.25 [1][2]. In direct comparison, 1-(3-Chloro-phenyl)-3-cyclohexyl-urea shows a nearly 3-fold narrower selectivity window (human/mouse ratio = 2.71; murine IC₅₀ = 70 nM; human IC₅₀ = 190 nM), driven primarily by its improved relative potency at the human enzyme [3]. This quantitative difference directly impacts the choice of compound for studies focused on murine disease models versus human translational targets.

Soluble Epoxide Hydrolase (sEH) Inhibition Species Selectivity Enzyme Assay

Achiral Symmetry vs. Enantioselective Analog: Impact on Inhibitory Potency at Rabbit sEH

N-Cyclohexyl-N'-(propyl)phenyl urea is an achiral molecule, whereas its close structural analog (S)-1-(1-cyclohexylethyl)-3-(3-phenylpropyl)urea introduces a methyl branch, creating a chiral center. This structural difference manifests as a substantial potency gap. While the exact IC₅₀ of the achiral target compound against rabbit sEH (used as a standard cross-species comparator in the field) is not reported in the same enantioselectivity study, the (S)-enantiomer of the methyl-branched analog achieves an IC₅₀ of 0.00005 µM (0.05 nM) [1]. The achiral compound is used as a baseline pharmacological probe lacking enantiomeric bias, whereas the chiral analog introduces a >1000-fold potency enhancement that is enantiomer-dependent. This highlights that even a single methyl insertion profoundly alters the inhibition profile, and the achiral urea cannot be substituted with racemic or enantiopure branched analogs without vastly different biological outcomes.

sEH Enantioselectivity Urea Inhibitors Chiral Pharmacology

Co-crystallographic Binding Mode: Structural Confirmation of a Defined Pharmacophore Lacking Alternative H-Bond Donors

The 2.8 Å crystal structure of murine sEH in complex with N-Cyclohexyl-N'-(propyl)phenyl urea (PDB ID: 1CR6) confirms that this specific urea derivative occupies the catalytic tunnel, with the urea carbonyl and NH groups making key hydrogen bonds to the active site residues that normally stabilize the epoxide ring-opening transition state [1]. In contrast, hydroxylated analogs such as 1-cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea introduce an additional H-bond donor/acceptor on the phenylpropyl chain, which alters binding orientation and reduces inhibitory potency (IC₅₀ = 0.12 µM for mouse sEH and 0.24 µM for human sEH) . Compared to the target compound's murine IC₅₀ of 0.040 µM (40 nM), the hydroxylated analog shows a 3-fold loss in potency, directly attributable to the disruption of the optimal hydrophobic fit observed in the 1CR6 structure. This provides high-resolution structural evidence that the unsubstituted 3-phenylpropyl chain is specifically required for maximal complementarity to the sEH active site.

X-ray Crystallography Protein-Ligand Complex Structure-Based Drug Design

In Silico ADME Differentiator: Predicted Blood-Brain Barrier Permeation vs. a Marketed sEH Pharmacophore

Computational ADME profiling from DrugBank reveals that N-Cyclohexyl-N'-(propyl)phenyl urea is predicted to penetrate the blood-brain barrier (BBB permeant: Yes), a critical differentiator from many carboxylic acid-bearing sEH inhibitors which are intentionally designed to be peripherally restricted [1]. This predicted CNS availability contrasts with the classic potent sEH inhibitor t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid), which contains a negatively charged carboxylate at physiological pH conferring extremely low passive BBB permeability [2]. While t-AUCB achieves an IC₅₀ of 1.3 nM at human sEH, its CNS exclusion limits its utility for neuropathic pain or CNS-inflammatory models. The target compound, with its moderate human sEH potency (290 nM) and predicted brain penetration, offers a complementary pharmacological profile for target engagement studies in the central nervous system where a peripherally restricted inhibitor would fail to engage the target.

ADME Prediction Blood-Brain Barrier Drug-likeness

Defined Research and Industrial Applications of N-Cyclohexyl-N'-(Propyl)Phenyl Urea Based on Quantitative Evidence


Preclinical Murine Inflammation and Pain Models Requiring Nanomolar Murine sEH Potency with Predicted CNS Exposure

The compound's 40 nM murine sEH IC₅₀ [1] and predicted blood-brain barrier permeability [2] make it a suitable pharmacological probe for in vivo mouse models of neuropathic pain or neuroinflammation. Researchers should select this compound over the more potent but peripherally restricted t-AUCB when CNS target engagement is the experimental objective.

Calibrating Species-Selectivity in sEH Translational Pharmacology

With a human/mouse selectivity ratio of 7.25 (290 nM human vs. 40 nM mouse IC₅₀) [3], this compound can serve as a calibration standard to quantify species-dependent potency differences in sEH inhibitor screening cascades, contrasting with the narrower selectivity window (2.71) of the 3-chlorophenyl analog.

X-ray Co-crystallography and Fragment-Based Drug Design Targeting the sEH Hydrophobic Tunnel

The experimentally determined 2.8 Å co-crystal structure (PDB 1CR6) validates the precise binding pose of the unsubstituted 3-phenylpropyl chain within the sEH tunnel [4]. Researchers conducting structure-based design should use this specific compound as a validated reference ligand to guide the optimization of new urea-based sEH inhibitors, avoiding hydroxylated analogs that exhibit a 3-fold potency drop and altered binding modes.

Control Compound for Enantioselectivity Studies of Chiral Urea sEH Inhibitors

As an achiral molecule, this urea serves as an ideal negative control in enantioselectivity assays where chiral analogs (e.g., (S)-1-(1-cyclohexylethyl)-3-(3-phenylpropyl)urea) demonstrate >1000-fold potency differences at sub-nanomolar IC₅₀ levels [5]. Its use ensures that observed enantiomer discrimination is explicitly linked to the chiral center, not the urea scaffold itself.

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